molecular formula C21H25N3O3 B14875688 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one

1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one

Cat. No.: B14875688
M. Wt: 367.4 g/mol
InChI Key: NAOKMLKHNKRWIL-UHFFFAOYSA-N
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Description

1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one is a complex organic compound that features a furan ring, a pyrazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone. The furan ring is then introduced via a Friedel-Crafts acylation reaction. Finally, the morpholine ring is incorporated through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydropyrazoles and related compounds.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-piperidinopropan-1-one
  • 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-pyrrolidinopropan-1-one

Uniqueness

1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to similar compounds with different ring structures. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-3-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C21H25N3O3/c1-16-4-6-17(7-5-16)18-15-19(20-3-2-12-27-20)24(22-18)21(25)8-9-23-10-13-26-14-11-23/h2-7,12,19H,8-11,13-15H2,1H3

InChI Key

NAOKMLKHNKRWIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCN4CCOCC4

Origin of Product

United States

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